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Compound of Interest

Compound Name: CRAC channel inhibitor-1

Cat. No.: B1664857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used small molecule

inhibitors of the Calcium Release-Activated Calcium (CRAC) channel: GSK-7975A and YM-

58483 (also known as BTP2). A thorough understanding of their respective potencies and

selectivity profiles is critical for the accurate interpretation of experimental data and for guiding

the development of novel therapeutics targeting store-operated calcium entry (SOCE).

Introduction to CRAC Channels and Their Inhibition
Calcium release-activated calcium (CRAC) channels are key mediators of store-operated

calcium entry (SOCE), a fundamental Ca2+ signaling process in numerous cell types,

particularly those of the immune system. This pathway is initiated by the depletion of Ca2+

from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule

(STIM) proteins. Upon activation, STIM proteins translocate to the plasma membrane and

activate the Orai channel subunits, forming the pore of the CRAC channel and allowing for the

influx of extracellular Ca2+. Dysregulation of CRAC channel activity is implicated in various

autoimmune and inflammatory conditions, making these channels attractive therapeutic

targets.
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The following table summarizes the inhibitory potency (IC50) of GSK-7975A and YM-58483

against CRAC channels and other potential off-target ion channels. It is important to note that

IC50 values can vary depending on the cell type, Orai isoform composition, and the

experimental methodology employed.
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Inhibitor Target IC50 Cell Type Assay Reference

GSK-7975A Orai1 Current ~4 µM HEK293 cells
Electrophysio

logy
[1][2]

Orai3 Current ~4 µM HEK293 cells
Electrophysio

logy
[2]

Endogenous

CRAC

Current

0.8 ± 0.1 µM RBL cells
Calcium

Imaging
[3]

SOCE 638 nM HEK293 cells
Calcium

Imaging
[4]

L-type Ca2+

channels

(CaV1.2)

8 µM HEK293 cells
Electrophysio

logy
[4]

TRPV6

channels

Complete

block at 10

µM

HEK293 cells
Electrophysio

logy
[3]

YM-58483

(BTP2)

Thapsigargin-

induced Ca2+

influx

100 nM Jurkat T cells
Calcium

Imaging
[5]

Histamine

Release
460 nM

RBL-2H3

cells

Functional

Assay
[6]

Leukotriene

Production
310 nM

RBL-2H3

cells

Functional

Assay
[6]

IL-5

Production
125 nM

Human

peripheral

blood cells

Functional

Assay
[6]

IL-13

Production
148 nM

Human

peripheral

blood cells

Functional

Assay
[6]

Voltage-

operated

>3 µM (30-

fold less

Not specified Not specified [5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/pdf/YM_58483_in_the_Landscape_of_Novel_CRAC_Channel_Inhibitors_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3580291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10805320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3580291/
https://pubmed.ncbi.nlm.nih.gov/12707319/
https://pubmed.ncbi.nlm.nih.gov/17977764/
https://pubmed.ncbi.nlm.nih.gov/17977764/
https://pubmed.ncbi.nlm.nih.gov/17977764/
https://pubmed.ncbi.nlm.nih.gov/17977764/
https://pubmed.ncbi.nlm.nih.gov/12707319/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ca2+

channels

potent than

on SOC

channels)

TRPC3

channels

Similar

potency to

CRAC

channel

inhibition

Not specified Not specified [7]

TRPC5

channels

Similar

potency to

CRAC

channel

inhibition

Not specified Not specified [7]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams

have been generated using Graphviz (DOT language).
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CRAC Channel Activation and Inhibition.
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Experimental Workflows for Inhibitor Characterization.

Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for ICRAC
Measurement
This method provides a direct measurement of the current flowing through CRAC channels.

Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
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Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., 20 mM

BAPTA) to passively deplete intracellular Ca2+ stores upon achieving the whole-cell

configuration.

External (Bath) Solution: A physiological saline solution. For ICRAC measurement, this is

often switched to a solution containing a high concentration of Ca2+ (e.g., 20 mM) as the

primary charge carrier.

Recording:

Obtain a giga-ohm seal on a single cell using a glass micropipette.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a membrane potential that minimizes other channel activity (e.g., 0 mV)

and apply voltage ramps or steps (e.g., -100 to +100 mV) to elicit and measure the

inwardly rectifying ICRAC.

Once a stable baseline ICRAC is established, perfuse the bath with the inhibitor-

containing solution and record the change in current.

Calcium Imaging for Store-Operated Calcium Entry
(SOCE) Measurement
This technique measures changes in intracellular Ca2+ concentration in a population of cells.

Cell Preparation: Plate cells on glass-bottom dishes.

Dye Loading: Incubate cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4

AM) according to the manufacturer's protocol.

Measurement:

Initially, perfuse the cells with a Ca2+-free physiological buffer.

Induce ER Ca2+ store depletion by applying an agent such as thapsigargin (a SERCA

pump inhibitor).
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Apply the CRAC channel inhibitor to the Ca2+-free medium.

Reintroduce a buffer containing a physiological concentration of Ca2+ and measure the

subsequent increase in fluorescence. The difference in the fluorescence signal in the

presence and absence of the inhibitor reflects its effect on SOCE.

Selectivity and Off-Target Considerations
GSK-7975A is generally considered a selective CRAC channel inhibitor.[8] However, studies

have shown that it can also inhibit TRPV6 channels and, to a lesser extent, L-type voltage-

gated Ca2+ channels (CaV1.2).[3][4] The inhibition of TRPV6 is noteworthy as it is also a highly

Ca2+-selective channel.

YM-58483 is a potent CRAC channel inhibitor but has been documented to inhibit Transient

Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a

potency similar to its action on CRAC channels.[7] This is a critical consideration in cell types

where TRPC channels are expressed and contribute to Ca2+ influx.

Summary and Recommendations
Both GSK-7975A and YM-58483 are valuable tools for investigating the role of CRAC channels

in cellular physiology and disease.

GSK-7975A offers good selectivity for CRAC channels with known, albeit less potent, off-

target effects on TRPV6 and CaV1.2. Its efficacy in various cell types makes it a robust

choice for studying CRAC channel function.

YM-58483 is a highly potent inhibitor of CRAC channels. However, its significant activity

against TRPC3 and TRPC5 channels necessitates careful experimental design and the use

of appropriate controls, especially in systems where these channels are functionally relevant.

For experiments aiming to specifically dissect the role of CRAC channels, it is advisable to:

Use the lowest effective concentration of the inhibitor.

Employ multiple, structurally distinct CRAC channel inhibitors to confirm findings.
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Utilize genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of Orai or STIM

proteins) to complement pharmacological studies and validate the on-target effects of the

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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